molecular formula C11H14O3 B1345987 2-Methyl-2-(2-methylphenoxy)propanoic acid CAS No. 53498-62-7

2-Methyl-2-(2-methylphenoxy)propanoic acid

Cat. No.: B1345987
CAS No.: 53498-62-7
M. Wt: 194.23 g/mol
InChI Key: FTYMJPNQPCWPAL-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid and contains a phenoxy group substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylphenoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid
  • 2-Methyl-2-(2-tert-butyl-5-methylphenoxy)propanoic acid
  • 2-Methyl-2-(4-ethylphenoxy)propanoic acid

Comparison: 2-Methyl-2-(2-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group. This structural feature can influence its reactivity, biological activity, and applications compared to similar compounds. For example, the position and type of substituents on the phenoxy group can affect the compound’s binding affinity to receptors or enzymes, leading to different biological effects.

Properties

IUPAC Name

2-methyl-2-(2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMJPNQPCWPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201705
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53498-62-7
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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